molecular formula C20H26O5 B1151919 Pterisolic acid A CAS No. 1401419-85-9

Pterisolic acid A

Cat. No.: B1151919
CAS No.: 1401419-85-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pterisolic acid A is a useful research compound. Its molecular formula is C20H26O5. The purity is usually 95%.
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Scientific Research Applications

  • Activation of Nrf2 Pathway : Pterisolic acid B, a closely related compound to Pterisolic acid A, has been identified as an effective activator of the Nrf2 pathway. This activation offers potential chemoprotective effects against the side effects of chemotherapy (Dong et al., 2016).

  • Discovery of New Derivatives : Pterisolic acids A-F, which are new ent-15-oxokauran-19-oic acid derivatives, have been isolated from the fern Pteris semipinnata. These findings add to the range of known ent-kauranoids, expanding the possibilities for pharmacological applications (Wang et al., 2011).

  • Cytotoxic Activity : The study of pterisolic acids G and H, along with other ent-kaurane-type diterpenoids, has shown varying degrees of cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Qiu et al., 2016).

  • Synergistic Effects in Cancer Therapy : Pterisolic acid G, another ent-kaurane diterpenoid, has been shown to inhibit the viability and induce apoptosis in human colorectal carcinoma cells. This indicates its potential as a therapeutic agent for colorectal cancer treatment (Qiu et al., 2017).

  • Chemical Constituents and Activity : A study on Pteris multifida revealed various chemical constituents, including this compound, with moderate activity against different cancer cell lines, demonstrating its therapeutic potential in cancer treatment (Zhang et al., 2016).

Properties

IUPAC Name

(1R,3S,4S,5R,9R,13S)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDAFFWLZDOSSY-ZQWMEVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Pterisolic acid A and where is it found?

A1: this compound is an ent-15-oxokauran-19-oic acid derivative first isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). [] This fern species is known for containing various ent-kaurane diterpenoids.

Q2: What is the chemical structure of this compound?

A2: The structure of this compound, along with five other related compounds (Pterisolic acids B-F), was elucidated using extensive spectroscopic studies and single crystal X-ray diffraction analysis. [] Unfortunately, the specific molecular formula and weight are not provided in the abstracts provided.

Q3: Has this compound shown any promising biological activity?

A3: While not explicitly stated for this compound, related compounds Pterisolic acids C and E have demonstrated moderate cytotoxic activity against HCT-116 (colorectal cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer) cell lines. [] Additionally, Pterisolic acid B has been identified as an activator of the Nrf2 pathway by targeting the C171 residue within the Keap1-BTB domain. [] Nrf2 activation is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.

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